Chemical synthesis and industrial production of Propanil
Chemical synthesis and industrial production of Propanil
An In-depth Technical Guide to the Chemical Synthesis and Industrial Production of Propanil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanil, an acetanilide herbicide, has been a cornerstone in post-emergence weed control, particularly in rice cultivation, since its introduction in 1960.[1] Its efficacy is rooted in the inhibition of photosynthesis in target weeds.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and industrial-scale production of Propanil. It details the prevalent synthetic methodologies, including the multi-step industrial route and alternative approaches, presenting quantitative data in structured tables. Furthermore, this guide outlines the industrial manufacturing and formulation processes, complete with detailed experimental protocols and quality control considerations. Mandatory visualizations of the primary synthesis pathway, industrial workflow, and its herbicidal mode of action are provided to facilitate a deeper understanding of the core concepts.
Chemical Synthesis of Propanil
The industrial synthesis of Propanil, chemically known as N-(3,4-dichlorophenyl)propanamide, predominantly follows a well-established multi-step pathway. Additionally, alternative synthetic routes have been explored to optimize efficiency and reduce environmental impact.
Primary Industrial Synthesis Route
The most common industrial synthesis of Propanil commences with 1,2-dichlorobenzene and proceeds through three main stages: nitration, hydrogenation, and acylation.[1]
1.1.1. Step 1: Nitration of 1,2-Dichlorobenzene
The initial step involves the nitration of 1,2-dichlorobenzene to yield 1,2-dichloro-4-nitrobenzene.
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Reaction: C₆H₄Cl₂ + HNO₃ → C₆H₃Cl₂NO₂ + H₂O
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Experimental Protocol:
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Charge a suitable reactor with 1,2-dichlorobenzene.
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Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.
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Slowly add the nitrating mixture to the reactor while maintaining the temperature between 40-50°C to control the exothermic reaction.
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After the addition is complete, continue stirring for 2-3 hours to ensure the reaction goes to completion.
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Quench the reaction mixture by pouring it onto crushed ice.
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Separate the organic layer containing 1,2-dichloro-4-nitrobenzene.
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Wash the organic layer with water and then with a dilute sodium carbonate solution to remove residual acids.
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Dry the product over a suitable drying agent like anhydrous sodium sulfate.
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1.1.2. Step 2: Hydrogenation of 1,2-Dichloro-4-nitrobenzene
The nitro group of 1,2-dichloro-4-nitrobenzene is then reduced to an amino group to form 3,4-dichloroaniline.
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Reaction: C₆H₃Cl₂NO₂ + 3H₂ → C₆H₃Cl₂NH₂ + 2H₂O
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Experimental Protocol:
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Load an autoclave with 1,2-dichloro-4-nitrobenzene and a suitable solvent such as methanol or ethanol.
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Add a catalyst, typically Raney nickel.[1]
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Pressurize the autoclave with hydrogen gas.
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Heat the mixture to the desired temperature (e.g., 80-100°C) and maintain a constant hydrogen pressure.
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Monitor the reaction progress by measuring hydrogen uptake.
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Once the reaction is complete, cool the reactor and filter off the catalyst.
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Remove the solvent by distillation to obtain crude 3,4-dichloroaniline.
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The crude product can be purified by vacuum distillation or recrystallization.
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1.1.3. Step 3: Acylation of 3,4-Dichloroaniline
The final step is the acylation of 3,4-dichloroaniline with propanoyl chloride to produce Propanil.
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Reaction: C₆H₃Cl₂NH₂ + CH₃CH₂COCl → C₉H₉Cl₂NO + HCl
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Experimental Protocol:
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Dissolve 3,4-dichloroaniline in an inert organic solvent like toluene or dichloromethane in a reaction vessel.
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Add an acid scavenger, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
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Cool the mixture in an ice bath.
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Slowly add propanoyl chloride to the solution while maintaining a low temperature to control the reaction rate.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
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Wash the reaction mixture with water, followed by a dilute acid solution (to remove excess amine), and then a dilute base solution (to remove unreacted propanoyl chloride).
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Dry the organic layer and remove the solvent under reduced pressure.
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The resulting crude Propanil is then purified by crystallization or solvent extraction to yield a white or brown crystalline solid.
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| Synthesis Step | Reactants | Catalyst/Reagents | Typical Conditions | Typical Yield |
| Nitration | 1,2-Dichlorobenzene, Nitric Acid | Sulfuric Acid | 40-50°C | High |
| Hydrogenation | 1,2-Dichloro-4-nitrobenzene, Hydrogen | Raney Nickel | 80-100°C, High Pressure | >95% |
| Acylation | 3,4-Dichloroaniline, Propanoyl Chloride | Pyridine or Triethylamine | 0-25°C | High |
Alternative Synthesis Route: Direct Reductive Amidation
An alternative, more direct method for Propanil synthesis involves the reductive amidation of 3,4-dichloronitrobenzene. This approach combines the reduction and acylation steps, potentially offering advantages in terms of operational simplicity and reduced reaction steps.
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Reaction: C₆H₃Cl₂NO₂ + Fe + CH₃CH₂COOH → C₉H₉Cl₂NO + FeO + H₂O
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Experimental Protocol:
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Charge a reactor with 3,4-dichloronitrobenzene, propanoic acid, and iron powder.
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Heat the mixture to initiate the reaction. The iron acts as the reducing agent for the nitro group, while the propanoic acid serves as both the acylating agent and a proton source.
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Maintain the reaction temperature and stir until the starting material is consumed.
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After the reaction is complete, the crude Propanil is isolated from the reaction mixture.
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Purification is typically carried out through crystallization.
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This method avoids the need for high-pressure hydrogenation and the use of propanoyl chloride.
Industrial Production and Formulation
The industrial production of Propanil encompasses the synthesis of the technical grade active ingredient followed by its formulation into a marketable product, often as dispersible granules (DG) or emulsifiable concentrates (EC).
Industrial Synthesis Workflow
The industrial synthesis generally follows the primary route described in section 1.1, scaled up for large-volume production. Key considerations at an industrial scale include process optimization for yield and purity, efficient heat management, and handling of hazardous materials.
Formulation of Propanil Dispersible Granules (DG)
Dispersible granules are a common formulation for Propanil, offering advantages in handling, storage, and application. The process involves several key steps:
2.2.1. Milling
Technical grade Propanil is milled with dispersants and flow aids to achieve a fine particle size, typically between 3 and 15 microns.
2.2.2. Wetting and Mixing
A wetting agent is dissolved in water and added to the milled mixture. This is then mixed until a homogenous, extrudable paste is formed.
2.2.3. Extrusion
The paste is then extruded through a screen to form granules of a specific diameter.
2.2.4. Drying
The extruded granules are dried to a moisture content of less than 2%, typically at a temperature below 60°C, often using a fluid bed dryer.
| Formulation Component | Function | Example | Typical Concentration (by weight) |
| Propanil (Active Ingredient) | Herbicide | Technical Grade Propanil | 60-90% |
| Dispersant | Prevents agglomeration in water | Lignosulfonates, Naphthalene sulfonates | 5-15% |
| Wetting Agent | Facilitates dispersion in water | Alkylphenol ethoxylates, Sulfosuccinates | 1-5% |
| Flow Aid/Carrier | Improves handling and flowability | Silica, Clay | 2-10% |
| Defoaming Agent | Prevents foaming during mixing | Silicone-based agents | 0.1-1% |
Quality Control
Stringent quality control measures are essential throughout the production process to ensure the final product meets specifications for purity, particle size, suspensibility, and dispersibility. Key quality control parameters include:
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Active Ingredient Content: Determined by analytical methods such as High-Performance Liquid Chromatography (HPLC).
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Particle Size Distribution: Measured using techniques like laser diffraction.
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Suspensibility: Assessed by determining the amount of active ingredient that remains suspended in water after a specified time.
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Dispersibility: Measured by the ease and completeness of granule dispersion in water.
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Moisture Content: Determined by methods such as Karl Fischer titration.
Mode of Action: Inhibition of Photosynthesis
Propanil's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII) in the electron transport chain of chloroplasts.
Upon absorption by the plant, Propanil blocks the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB) in PSII. This disruption halts the production of ATP and NADPH, which are essential for CO₂ fixation and the synthesis of carbohydrates. The blockage of electron transport also leads to the formation of reactive oxygen species, causing photo-oxidative damage to the plant cells and ultimately leading to weed death.
Rice plants are tolerant to Propanil because they possess a high level of the enzyme aryl acylamidase, which rapidly metabolizes Propanil into the non-toxic 3,4-dichloroaniline and propionic acid. Most weed species lack this enzyme, which accounts for Propanil's selective herbicidal action.
Visualizations
Caption: Primary industrial synthesis route of Propanil.
Caption: Industrial production workflow for Propanil dispersible granules.
Caption: Propanil's mode of action via inhibition of Photosystem II.
